molecular formula C16H18ClN3O2 B8383826 Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate

Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate

Cat. No.: B8383826
M. Wt: 319.78 g/mol
InChI Key: WTVQBLLICLAKDN-UHFFFAOYSA-N
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Description

Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate is a chemical compound with a complex structure that includes a pyrimidine ring, a phenyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate typically involves multiple steps, starting with the preparation of the pyrimidine ring and the phenyl group. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Attachment of the Phenyl Group: This step often involves a substitution reaction where the phenyl group is introduced to the pyrimidine ring.

    Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate apart is its unique combination of a pyrimidine ring and a phenyl group, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse fields of research make it a compound of significant interest.

Properties

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

tert-butyl N-[4-[(6-chloropyrimidin-4-yl)methyl]phenyl]carbamate

InChI

InChI=1S/C16H18ClN3O2/c1-16(2,3)22-15(21)20-12-6-4-11(5-7-12)8-13-9-14(17)19-10-18-13/h4-7,9-10H,8H2,1-3H3,(H,20,21)

InChI Key

WTVQBLLICLAKDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine hydrochloride (0.93 g 6.60 mmol), N,N-dimethylaniline (0.8 mL, 6.60 mmol), and POCl3 (3.7 mL, 39.6 mmol, 6 equiv) are added sequentially to a solution of [4-(6-hydroxy-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester (2.0 g, 6.60 mmol) in CH3CN (16.5 mL), at rt and under an argon atmosphere. The resulting yellow solution is stirred at rt for 1 h and then added to a stirred mixture of H2O/ice (1/1, v/v; 80 mL, total volume). The product is extracted in CH2Cl2 (2×200 mL). The organic phase is washed with an aqueous saturated solution of Na2CO3 (70 mL), dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel (170 g) column chromatography (CH2Cl2/Et2O, 95/5, then 90/10) to afford the title compound: ES-MS: 320.1 [M+H]+; single peak at tR=8.76 min (System 2); Rf=0.13 (CH2Cl2/Et2O, 95/5).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
H2O ice
Quantity
80 mL
Type
reactant
Reaction Step Two

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